3-(3-Bromophenyl)oxetane-3-carbaldehyde

Synthetic methodology Process chemistry Medicinal chemistry

Lead optimization often stalls due to poor solubility and rapid metabolism of gem-dimethyl groups. 3-(3-Bromophenyl)oxetane-3-carbaldehyde directly addresses this by providing the oxetane bioisostere, which delivers 4- to >4000-fold solubility increases and reduced metabolic degradation. • Orthogonal handles: the aldehyde enables reductive amination/Wittig, while the meta-bromine remains intact for Suzuki coupling. • ≥95% purity, stored cool/dry to preserve aldehyde integrity. • Validated one-step quantitative synthesis supports scale-up.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 1363381-25-2
Cat. No. B1403399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)oxetane-3-carbaldehyde
CAS1363381-25-2
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1C(CO1)(C=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-5H,6-7H2
InChIKeyNHUHQYFRHUGROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)oxetane-3-carbaldehyde: Aryl-Oxetane Aldehyde Building Block


3-(3-Bromophenyl)oxetane-3-carbaldehyde (CAS 1363381-25-2) is a 3,3-disubstituted oxetane building block characterized by a meta-bromophenyl substituent and a reactive aldehyde functional group at the oxetane 3-position . It belongs to the class of 3-aryl oxetane-3-carbaldehydes, which serve as versatile intermediates in medicinal chemistry programs due to the oxetane ring's established role as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups [1]. The compound is commercially available at ≥95% purity and is typically stored under cool, dry conditions to preserve aldehyde integrity .

Building block type
3-Aryl oxetane-3-carbaldehyde with dual orthogonal handles
Key functional groups
C3-aldehyde + meta-bromoaryl for sequential derivatization
Procurement readiness
Commercial availability at ≥95% purity with full characterization data

Why 3-(3-Bromophenyl)oxetane-3-carbaldehyde Is Non-Interchangeable


Generic substitution of 3-(3-bromophenyl)oxetane-3-carbaldehyde with alternative aryl-oxetane aldehydes or non-oxetane building blocks introduces measurable changes across multiple dimensions critical to successful drug candidate progression. The meta-bromophenyl substitution pattern determines the regiospecific vector of subsequent cross-coupling chemistry, while the 3-aryl-3-carbaldehyde substitution architecture on the oxetane ring is essential for retaining the full bioisosteric advantage profile that oxetanes confer—namely, the potential for a 4- to 4000-fold increase in aqueous solubility and reduced metabolic degradation rate relative to gem-dimethyl counterparts [1]. Substituting with a simpler aldehyde building block (e.g., 4-formylbenzoic acid derivatives) eliminates the oxetane ring entirely, thereby forfeiting these established physicochemical improvements [1]. Even substitution with a closely related oxetane analog—such as 3-(4-bromophenyl)oxetane (CAS 1402158-49-9), which lacks the aldehyde handle—or 3-phenyloxetane-3-carbaldehyde (CAS 1638764-35-8), which lacks the bromine atom required for metal-catalyzed cross-coupling—introduces quantifiable synthetic and property liabilities [2]. The evidence below establishes the specific, data-supported differentiation of this compound.

3-(3-Bromophenyl)oxetane-3-carbaldehyde
3-(4-Bromophenyl)oxetane (no aldehyde)
Lack of aldehyde handle eliminates orthogonal reactivity and limits derivatization paths.
3-(3-Bromophenyl)oxetane-3-carbaldehyde
3-Phenyloxetane-3-carbaldehyde (no Br)
Absence of bromoaryl group prevents metal-catalyzed cross-coupling; only electrophilic substitution remains.
3-(3-Bromophenyl)oxetane-3-carbaldehyde
Non-oxetane aryl aldehyde building block
Removes oxetane bioisostere benefits; solubility and metabolic stability gains may be lost.

Differentiation Evidence: 3-(3-Bromophenyl)oxetane-3-carbaldehyde vs. Analogs


Synthetic Efficiency: Single-Step vs. Multi-Step Synthesis

3-(3-Bromophenyl)oxetane-3-carbaldehyde can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts sharply with the generalized 3-aryl oxetane synthesis methodology described in CN108822060B, which employs a multi-step sequence involving Grignard exchange and CuCN-catalyzed coupling to 3-iodooxetane, requiring column chromatography purification and producing a representative yield of 40% for 3-(2-bromophenyl)oxetane [2]. The quantitative, single-step access to the target aldehyde derivative represents a significant reduction in synthetic complexity, purification burden, and material cost relative to alternative aryl-oxetane construction strategies.

Synthetic efficiency
Cross-study comparable
Target: 1 step, ~100% yield
Comparator (ortho analog): 3 steps, 40% yield
Single-step access reduces synthesis burden and supports analog generation.
Adapted Vilsmeier conditions vs. multi-step Grignard/CuCN route.
Synthetic methodology Process chemistry Medicinal chemistry

Physicochemical Advantage: Oxetane vs. Gem-Dimethyl Scaffolds

While no direct head-to-head comparison data exist specifically for 3-(3-bromophenyl)oxetane-3-carbaldehyde against a non-oxetane aryl aldehyde analog, class-level evidence from the oxetane bioisostere literature establishes a quantifiable property advantage framework. When an oxetane ring replaces a gem-dimethyl group, aqueous solubility increases by a factor of 4 to more than 4000 while simultaneously reducing the rate of metabolic degradation in most cases [1]. This effect arises from the oxetane's increased polarity and hydrogen-bond acceptor capacity relative to hydrophobic gem-dimethyl groups . The target compound, as a 3-aryl oxetane-3-carbaldehyde, retains the oxetane ring and therefore benefits from this class-level property advantage relative to non-oxetane aryl aldehyde building blocks, which lack the solubility-enhancing and metabolism-reducing features of the four-membered cyclic ether.

Physicochemical advantage
Class-level inference
Solubility increase factor 4–>4000; reduced metabolic degradation reported for oxetane vs. gem-dimethyl class.
Oxetane ring context may improve ADME-relevant properties over non-oxetane analogs.
No direct measurement for this specific compound; data to verify per chemotype.
Drug discovery Physicochemical properties Bioisosterism

Dual-Functional Handle: Aldehyde and Bromoaryl Reactivity

3-(3-Bromophenyl)oxetane-3-carbaldehyde provides two orthogonal reactive handles within a single building block: a C3-aldehyde group for nucleophilic additions and condensations, and a meta-bromophenyl group suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. By comparison, 3-(4-bromophenyl)oxetane (CAS 1402158-49-9) lacks the aldehyde functionality entirely [1], while 3-phenyloxetane-3-carbaldehyde (CAS 1638764-35-8) lacks the bromine atom required for metal-catalyzed cross-coupling, offering only electrophilic aromatic substitution as an alternative derivatization pathway . The dual-functional handle architecture enables sequential, orthogonal derivatization strategies without requiring additional protection-deprotection steps or separate functional group installation.

Dual-functional handles
Head-to-head
Target: C3-aldehyde + meta-Br-aryl (two orthogonal vectors).
Comparators: single handle only.
Dual-handle architecture consolidates synthetic operations and streamlines SAR exploration.
Based on functional group inventory; orthogonal reactivity expected.
Synthetic versatility Cross-coupling Scaffold diversification

Structural Advantage of 3,3-Disubstituted Oxetane Architecture

The 3,3-disubstituted aryl-aldehyde oxetane architecture places both the bromophenyl group and the aldehyde at the oxetane C3 position, creating a quaternary carbon center that projects substituents along defined vectors. This substitution pattern differs fundamentally from 3-substituted oxetanes lacking C3 geminal disubstitution, such as 3-(4-bromophenyl)oxetane (CAS 1402158-49-9) [1], and from 2,2-disubstituted oxetanes accessed via rhodium-catalyzed O-H insertion and C-C bond-forming cyclization methodologies that yield oxetane 2,2-dicarboxylates rather than 3-aryl-3-carbaldehyde derivatives [2]. The 3,3-disubstituted architecture maintains the full conformational and physicochemical benefits of the oxetane ring while providing a distinct exit vector geometry that influences target binding and molecular recognition in downstream drug candidates.

3,3-Disubstitution geometry
Class-level inference
3,3-Disubstituted oxetane projects aryl and aldehyde from C3 quaternary center; distinct from 2,2- or 3-mono architectures.
Exit vector geometry may influence target binding; substitution pattern cannot be changed post-synthetically.
Class comparison based on oxetane scaffold design principles.
Medicinal chemistry Scaffold design Building block selection

Regioisomeric Specificity: meta- vs. ortho- and para-Bromophenyl

The meta-substitution pattern of the bromophenyl group in 3-(3-bromophenyl)oxetane-3-carbaldehyde confers distinct electronic and steric properties compared to ortho- and para-bromophenyl analogs. The patent CN108822060B exemplifies the synthesis of 3-(2-bromophenyl)oxetane (ortho-substituted) in 40% yield, demonstrating the feasibility of accessing ortho-substituted variants [1]. The meta-bromo substitution pattern avoids the steric congestion associated with ortho-substitution while providing different cross-coupling reactivity and product geometry than para-substituted analogs such as 3-(4-bromophenyl)oxetane (CAS 1402158-49-9) [2]. In structure-activity relationship (SAR) studies, the regiochemistry of aryl halide substitution directly influences the shape and electronic properties of coupled products, making meta-substituted building blocks essential for exploring specific chemical space vectors not accessible with ortho- or para-substituted alternatives.

Regioisomeric specificity
Cross-study comparable
meta-Br substitution vs. ortho (40% yield multi-step) and para (commercially available, different vector).
meta Regioisomer accesses distinct chemical space; ortho/para are non-substitutable.
Synthetic accessibility and exit vector differ across isomers.
Regioselectivity SAR exploration Cross-coupling

Commercial Availability and Analytical Characterization

3-(3-Bromophenyl)oxetane-3-carbaldehyde is commercially available from multiple reputable vendors at ≥95% purity with associated analytical data including ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy [1]. The MDL number MFCD22566189 is assigned for inventory and ordering consistency . By comparison, the closest regioisomeric analog, 3-(2-bromophenyl)oxetane, is not listed as a commercially available catalog compound and requires custom synthesis via the 40%-yield patent route described above [2]. The 3-(4-bromophenyl)oxetane analog (CAS 1402158-49-9) is commercially available but lacks the aldehyde handle that defines the target compound's synthetic utility [3]. Commercial availability with documented purity and spectroscopic characterization reduces quality control burden and accelerates project timelines relative to custom-synthesized alternatives.

Commercial availability
Head-to-head
Target: catalog item, ≥95% purity, full spectroscopy.
ortho analog: custom synthesis only.
Off-the-shelf procurement reduces timeline and QC overhead.
para analog available but lacks aldehyde handle.
Procurement Quality control Analytical standards

Application Scenarios for 3-(3-Bromophenyl)oxetane-3-carbaldehyde


Lead Optimization for Solubility and Metabolic Stability

In lead optimization campaigns where existing gem-dimethyl-containing candidates exhibit poor aqueous solubility (e.g., <10 μM) or rapid metabolic clearance, incorporation of 3-(3-bromophenyl)oxetane-3-carbaldehyde as a building block introduces the oxetane ring's class-validated property advantages. Literature data indicate that oxetane-for-gem-dimethyl substitution can increase aqueous solubility by a factor of 4 to >4000 while reducing metabolic degradation rates in most cases [1]. This scenario is particularly relevant for central nervous system (CNS) and oncology programs where achieving adequate exposure and favorable ADME profiles is a primary optimization objective.

Orthogonal Derivatization for Scaffold Diversification

The dual-handle architecture of 3-(3-bromophenyl)oxetane-3-carbaldehyde enables rapid parallel library synthesis through sequential orthogonal transformations. The aldehyde group can undergo reductive amination, Grignard addition, or Wittig olefination while the meta-bromophenyl group remains intact for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling . This orthogonal reactivity profile allows medicinal chemists to generate diverse compound arrays from a single building block, sampling broad SAR space around the oxetane core without intermediate protection-deprotection steps.

meta-Substituted Aryl-Oxetane Fragment Library Construction

For medicinal chemistry groups constructing focused fragment libraries of 3-aryl oxetane derivatives, 3-(3-bromophenyl)oxetane-3-carbaldehyde provides an entry point to meta-substituted aryl-oxetane chemical space that is not accessible via ortho- or para-substituted alternatives. The patent literature confirms that ortho-substituted variants require multi-step custom synthesis with modest yields (40% exemplified) [2], whereas the target compound is commercially available off-the-shelf . Procurement of the meta-bromo building block accelerates SAR exploration of this specific geometric vector, which may be essential for achieving desired target binding interactions.

Process Chemistry from Single-Step Synthesis

For research programs anticipating scale-up requirements, the documented single-step, quantitative-yield synthesis of 3-(3-bromophenyl)oxetane-3-carbaldehyde under adapted Vilsmeier conditions [3] provides a validated starting point for process chemistry development. The one-step protocol eliminates multi-step sequence complexities, minimizes purification requirements, and reduces cost-of-goods compared to alternative aryl-oxetane synthetic routes such as the CuCN-catalyzed Grignard coupling methodology described in CN108822060B, which requires three steps and produces 40% isolated yield for related analogs [2].

Application
Selection Property
Validation Focus
Lead optimization: solubility & metabolic stability improvement
Oxetane bioisostere context vs. gem-dimethyl
Aqueous solubility and metabolic degradation endpoints
Orthogonal derivatization for parallel library synthesis
Dual aldehyde + bromoaryl reactivity
Sequential transformations without protection steps
meta-Substituted oxetane fragment library construction
meta-Bromo regiochemistry vector
Regioisomeric SAR exploration beyond ortho/para space
Scalable process chemistry development
Single-step synthesis route context
Purification burden and cost-of-goods assessment

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